molecular formula C10H13BrFN B13033026 (S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine

(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B13033026
M. Wt: 246.12 g/mol
InChI Key: GALDKGOMVYUJEM-JTQLQIEISA-N
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Description

(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound characterized by the presence of a bromine and fluorine atom on a phenyl ring, along with a methyl group on the propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-bromo-2-fluorobenzene.

    Bromination and Fluorination: The bromination and fluorination of benzene derivatives are carried out using bromine and fluorine sources under controlled conditions.

    Formation of the Amine: The brominated and fluorinated benzene derivative is then subjected to amination reactions to introduce the amine group. This step often involves the use of amine precursors and catalysts to facilitate the reaction.

    Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with stringent quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (S)-(5-Bromo-2-fluorophenyl)(cyclopropyl)methanamine: This compound shares a similar structure but with a cyclopropyl group instead of a methyl group.

    2-Bromo-5-fluorobenzyl alcohol: This compound has a similar phenyl ring with bromine and fluorine substituents but differs in the functional group attached to the ring.

Uniqueness

(S)-1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is unique due to its specific combination of substituents and chiral center, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1

InChI Key

GALDKGOMVYUJEM-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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